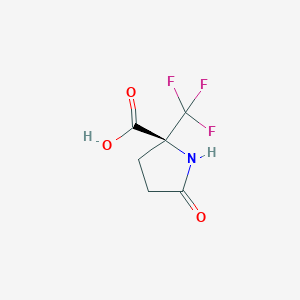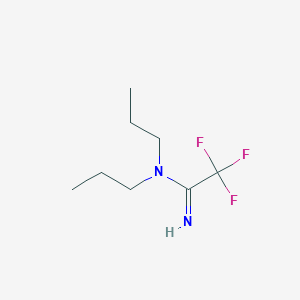![molecular formula C12H11N3 B11902637 5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
5-Methyl-5H-pyrido[4,3-b]indol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メチル-5H-ピリド[4,3-b]インドール-3-アミン: は、ピリドインドール類に属する複素環式化合物です。ピリジン環とインドール環が融合した環系を持ち、5位にメチル基、3位にアミノ基を有しています。この化合物は、その潜在的な生物活性と様々な科学研究分野における応用から、大きな関心を集めています。
2. 製法
合成経路と反応条件
5-メチル-5H-ピリド[4,3-b]インドール-3-アミンの合成は、通常、インドール環系の構築に続き、メチル基とアミノ基を導入する手順を伴います。一般的な合成経路には、次の手順が含まれます。
インドール環の形成: インドール環は、フィッシャーインドール合成によって合成することができます。この反応は、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させることを含みます。
メチル基の導入: メチル基は、ヨードメタンまたは硫酸ジメチルなどのメチル化剤を用いて、炭酸カリウムなどの塩基の存在下でメチル化反応によって導入することができます。
アミノ化: アミノ基は、アンモニアまたはアミンを用いた求核置換反応によって導入することができます。
工業生産方法
5-メチル-5H-ピリド[4,3-b]インドール-3-アミンの工業生産には、高い収率と純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、反応温度、圧力、反応物の濃度などの反応パラメーターを制御するために、連続フロー反応器や自動化システムを使用することがよくあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-pyrido[4,3-b]indol-3-amine typically involves the construction of the indole ring system followed by the introduction of the methyl and amino groups. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
反応の種類
5-メチル-5H-ピリド[4,3-b]インドール-3-アミンは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて酸化させることができ、対応する酸化物を形成します。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて行うことができ、還元された誘導体を得ることができます。
置換: アミノ基は、ハロゲン化物やアルコキシドなどの他の求核剤で置換することができる求核置換反応を可能にします。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
生成される主要な生成物
酸化: 酸化物または水酸化誘導体の生成。
還元: 還元されたアミンまたはアルコールの生成。
置換: 様々な官能基を有する置換誘導体の生成。
科学的研究の応用
5-メチル-5H-ピリド[4,3-b]インドール-3-アミンは、科学研究においていくつかの応用があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性を研究されています。
医学: その潜在的な治療効果と創薬のためのリード化合物として調査されています。
工業: 有機電子材料や染料の開発に利用されています。
作用機序
5-メチル-5H-ピリド[4,3-b]インドール-3-アミンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、次のような方法で効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する酵素を阻害または活性化します。
受容体との相互作用: 受容体活性を調節して細胞シグナル伝達に影響を与えます。
DNAインターカレーション: DNA鎖にインターカレーションし、複製と転写プロセスに影響を与えます。
6. 類似の化合物との比較
類似の化合物
5-メチル-5H-ピリド[4,3-b]インドール: 構造は似ていますが、3位のアミノ基がありません。
5H-ピリド[4,3-b]インドール: メチル基とアミノ基のいずれもありません。
1-メチル-5H-ピリド[4,3-b]インドール: 5位ではなく1位にメチル基があります。
独自性
5-メチル-5H-ピリド[4,3-b]インドール-3-アミンは、メチル基とアミノ基の両方が存在することにより、その類似体と比較して異なる化学反応性と生物活性を示すという点でユニークです。
類似化合物との比較
Similar Compounds
5-Methyl-5H-pyrido[4,3-b]indole: Similar structure but lacks the amino group at the 3-position.
5H-Pyrido[4,3-b]indole: Lacks both the methyl and amino groups.
1-Methyl-5H-pyrido[4,3-b]indole: Methyl group at the 1-position instead of the 5-position.
Uniqueness
5-Methyl-5H-pyrido[4,3-b]indol-3-amine is unique due to the presence of both the methyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C12H11N3 |
|---|---|
分子量 |
197.24 g/mol |
IUPAC名 |
5-methylpyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C12H11N3/c1-15-10-5-3-2-4-8(10)9-7-14-12(13)6-11(9)15/h2-7H,1H3,(H2,13,14) |
InChIキー |
CTYOYNJCBWGXPF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C3=CN=C(C=C31)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)
![4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)
![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11902569.png)

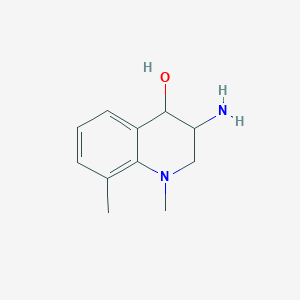
![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)
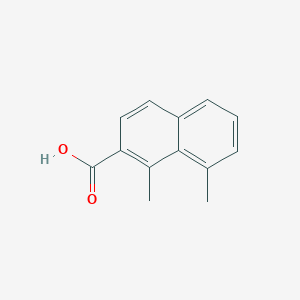
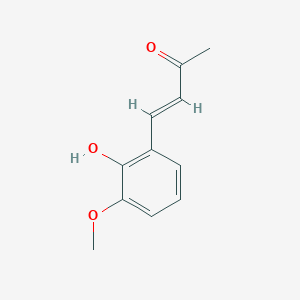
![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
